4-[(4-Methylphenyl)methoxy]benzenethiol
Description
4-[(4-Methylphenyl)methoxy]benzenethiol is a benzenethiol derivative featuring a (4-methylphenyl)methoxy substituent. The compound combines a thiol (-SH) group with an electron-donating (4-methylphenyl)methoxy moiety, which influences its electronic and steric properties.
Properties
IUPAC Name |
4-[(4-methylphenyl)methoxy]benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-11-2-4-12(5-3-11)10-15-13-6-8-14(16)9-7-13/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDPEFSRJHLARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
4-[(4-Methylphenyl)methoxy]benzenethiol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(4-Methylphenyl)methoxy]benzenethiol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is not available, similar compounds often exert their effects by binding to enzymes or receptors, thereby modulating biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- 4-Methoxybenzenethiol (35h): This analog replaces the (4-methylphenyl)methoxy group with a methoxy (-OMe) substituent. It has been used in porphyrin thioether synthesis via nucleophilic aromatic substitution .
- Its synthesis involves microwave-assisted condensation of 4-methoxybenzaldehyde and o-aminothiophenol, yielding a high-melting (393 K) crystalline product. The benzothiazole ring system enhances rigidity and conjugation, making it suitable for optoelectronic applications .
- Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate : This compound features a sulfide (-S-) linkage instead of a thiol (-SH). Sulfides are less acidic and less reactive than thiols but exhibit stability in oxidative conditions. The (4-methylphenyl) group here contributes to steric bulk, which may influence binding in coordination chemistry .
Physicochemical Properties
- Sulfides (e.g., Ethyl 4-[(4-methylphenyl)sulfanyl]-pyrimidine): Generally moderate melting points influenced by aryl substituents .
Reactivity :
- Thiols (-SH) exhibit higher nucleophilicity and acidity (pKa ~6–10) compared to sulfides (-S-) or sulfonamides. The (4-methylphenyl)methoxy group in the target compound may lower acidity slightly due to electron-donating effects.
- Benzothiazoles are stabilized by aromatic conjugation, reducing reactivity toward electrophiles but enhancing fluorescence properties .
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